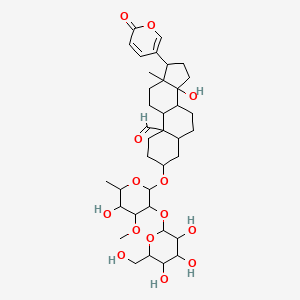
Glucobovoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucobovoside A: is a naturally occurring compound found in the plant Bowiea volubilis (Liliaceae family). It is a complex glycoside with a molecular formula of C37H54O14 and a molecular weight of 722
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for Glucobovoside A are not well-documented in the literature, as it is primarily isolated from natural sources. researchers have explored various extraction and purification techniques to obtain this compound from Bowiea volubilis.
Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the challenges associated with its extraction and purification. Most of the available this compound is obtained through the extraction from plant sources, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Glucobovoside A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of different glycosides and derivatives.
Scientific Research Applications
Chemistry: Glucobovoside A is used as a precursor in the synthesis of other glycosides and derivatives. Its complex structure makes it a valuable compound for studying glycosidic bond formation and cleavage.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in reducing oxidative stress and inflammation in various in vitro and in vivo models.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: this compound is used in the cosmetic industry for its skin-protective properties. It is included in skincare products for its ability to enhance skin hydration and elasticity.
Mechanism of Action
Molecular Targets and Pathways: Glucobovoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes involved in oxidative stress and inflammation. The compound modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Helloborin
Corelborin
Helleborin
Uniqueness: Glucobovoside A is unique in its complex glycosidic structure and its diverse biological activities. Unlike other similar compounds, it has shown significant potential in both anti-inflammatory and anti-cancer applications.
Properties
CAS No. |
11022-62-1 |
|---|---|
Molecular Formula |
C37H54O14 |
Molecular Weight |
722.8 g/mol |
IUPAC Name |
14-hydroxy-3-[5-hydroxy-4-methoxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C37H54O14/c1-18-27(41)31(46-3)32(51-33-30(44)29(43)28(42)25(15-38)50-33)34(48-18)49-21-8-12-36(17-39)20(14-21)5-6-24-23(36)9-11-35(2)22(10-13-37(24,35)45)19-4-7-26(40)47-16-19/h4,7,16-18,20-25,27-34,38,41-45H,5-6,8-15H2,1-3H3 |
InChI Key |
QRUUIMAAXQGKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)C=O)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















